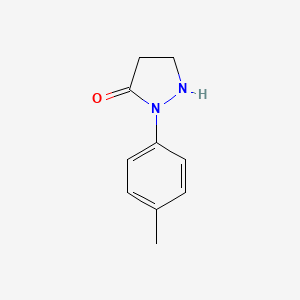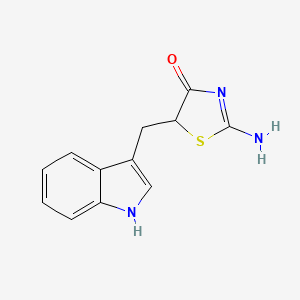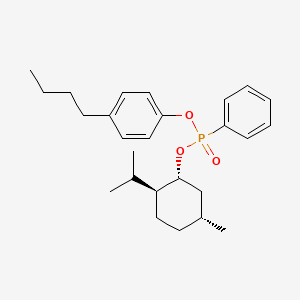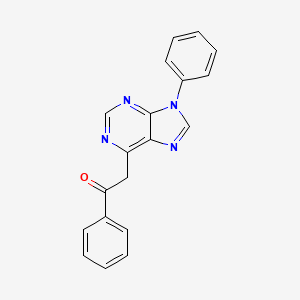
1-Phenyl-2-(9-phenyl-9H-purin-6-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-(9-phenyl-9H-purin-6-yl)ethanone is a chemical compound with the molecular formula C19H14N4O It is characterized by the presence of a phenyl group attached to a purine ring system, which is further connected to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-2-(9-phenyl-9H-purin-6-yl)ethanone typically involves the reaction of a purine derivative with a phenyl-substituted ethanone. One common method includes the use of a Friedel-Crafts acylation reaction, where the purine derivative is reacted with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of 1-phenyl-2-(9-phenyl-9H-purin-6-yl)ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-(9-phenyl-9H-purin-6-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in ethanol under reflux conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted purine derivatives.
Scientific Research Applications
1-Phenyl-2-(9-phenyl-9H-purin-6-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-phenyl-2-(9-phenyl-9H-purin-6-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA synthesis, such as dihydrofolate reductase, leading to the disruption of cellular proliferation. Additionally, it can induce apoptosis in cancer cells through the activation of lysosomal pathways and mitochondrial dysfunction .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-(9-phenyl-9H-purin-8-yl)ethanone: Similar structure but with a different position of the phenyl group on the purine ring.
(S)-1-Phenyl-1-[4-(9H-purin-6-yl)phenyl]methanamine: Contains a methanamine group instead of an ethanone moiety.
Uniqueness
1-Phenyl-2-(9-phenyl-9H-purin-6-yl)ethanone is unique due to its specific substitution pattern on the purine ring and the presence of both phenyl and ethanone groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
70386-35-5 |
|---|---|
Molecular Formula |
C19H14N4O |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
1-phenyl-2-(9-phenylpurin-6-yl)ethanone |
InChI |
InChI=1S/C19H14N4O/c24-17(14-7-3-1-4-8-14)11-16-18-19(21-12-20-16)23(13-22-18)15-9-5-2-6-10-15/h1-10,12-13H,11H2 |
InChI Key |
FMYSUPBJHWGFPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=C3C(=NC=N2)N(C=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


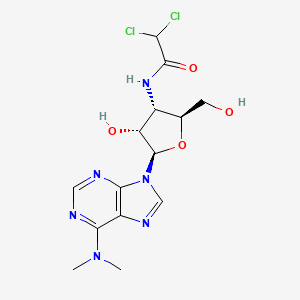
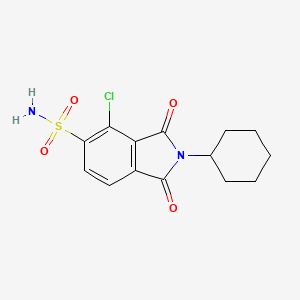
![Furan, tetrahydro-2-[(1R)-1-iodo-3-phenylpropyl]-, (2R)-](/img/structure/B12906191.png)
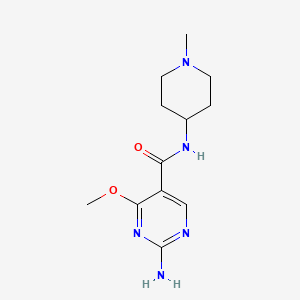

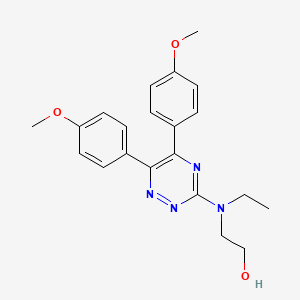
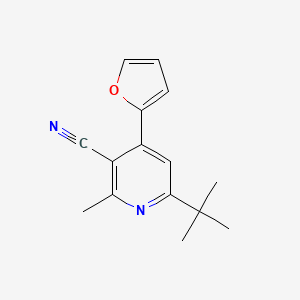
![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-phenyl-](/img/structure/B12906206.png)

